6-(indolin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(indolin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with an indoline moiety and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(indolin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Indoline Moiety: The indoline group can be introduced via a nucleophilic substitution reaction, where indoline reacts with a suitable halogenated pyrimidine intermediate.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a p-tolylboronic acid and a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where halogen atoms are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Indole derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(indolin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(indolin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other vital cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione: Lacks the p-tolyl group, which may affect its biological activity and chemical reactivity.
3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione: Lacks the indoline moiety, which may reduce its potential interactions with biological targets.
6-(indolin-1-yl)-3-phenylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a phenyl group instead of a p-tolyl group, which may influence its physical and chemical properties.
Uniqueness
6-(indolin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the indoline and p-tolyl groups, which can enhance its biological activity and provide a diverse range of chemical reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-3-(4-methylphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-8-15(9-7-13)22-18(23)12-17(20-19(22)24)21-11-10-14-4-2-3-5-16(14)21/h2-9,12H,10-11H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNSMSJVEGSBFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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